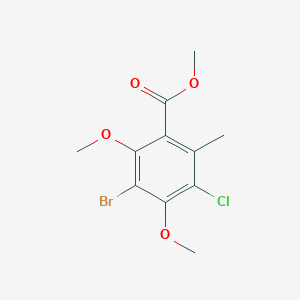
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes bromine, chlorine, methoxy, and methyl groups attached to a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester typically involves multiple steps. One common route starts with the bromination of a suitable precursor, followed by chlorination, methoxylation, and methylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions occur at the correct positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like nitro or alkyl groups.
Scientific Research Applications
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The specific pathways involved will vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: This compound shares the methoxy and ester groups but lacks the bromine, chlorine, and methyl groups.
Benzoic acid, 3-bromo-, methyl ester: This compound includes the bromine and ester groups but lacks the additional substituents.
Uniqueness
Benzoic acid, 3-bromo-5-chloro-2,4-dimethoxy-6-methyl-, methyl ester is unique due to its combination of substituents, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with methoxy and methyl groups, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
105427-89-2 |
|---|---|
Molecular Formula |
C11H12BrClO4 |
Molecular Weight |
323.57 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloro-2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO4/c1-5-6(11(14)17-4)9(15-2)7(12)10(16-3)8(5)13/h1-4H3 |
InChI Key |
ANGWSTWCHXTLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Br)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















